molecular formula C14H22N2O2S B2510885 Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate CAS No. 2287310-95-4

Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2510885
CAS RN: 2287310-95-4
M. Wt: 282.4
InChI Key: SQRQDSZLUPMODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been proposed that it exerts its anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been suggested that it may induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemical and Physiological Effects:
Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
However, there are also limitations associated with the use of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate in lab experiments. It has been shown to exhibit cytotoxicity towards normal cells, which may limit its potential applications in clinical settings. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for the study of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, it may be possible to modify the structure of the compound to reduce its cytotoxicity towards normal cells, making it a more viable candidate for clinical use. Finally, it may be possible to develop Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate involves the reaction of piperidine-4-carboxaldehyde with thioamide and tert-butyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

tert-butyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)11-9-16-12(19-11)8-10-4-6-15-7-5-10/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQDSZLUPMODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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